Methyl 2-formyl-1H-indole-5-carboxylate
Overview
Description
Methyl 2-formyl-1H-indole-5-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a formyl group at the second position and a carboxylate ester at the fifth position of the indole ring, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
Methyl 2-formyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to play a main role in cell biology and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives, including this compound, could influence multiple biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities exhibited by indole derivatives . For instance, some indole derivatives have shown anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
Methyl 2-formyl-1H-indole-5-carboxylate plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can bind to specific proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex and modulate the biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis. The compound’s impact on cellular processes makes it a valuable tool for studying cell biology and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to active sites of enzymes, inhibiting their activity by blocking substrate access . Additionally, it can interact with transcription factors, influencing gene expression by either promoting or repressing the transcription of specific genes. These molecular interactions are critical for understanding the compound’s biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or endogenous substances.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific tissues. The compound’s distribution can affect its bioavailability and therapeutic efficacy, as well as its potential side effects. Understanding these transport mechanisms is vital for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects. Studying the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-1H-indole-5-carboxylate can be synthesized through various methods. One common approach involves the formylation of methyl indole-5-carboxylate using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents .
Industrial Production Methods
Industrial production of this compound often involves large-scale formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole nitrogen or the formyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Methyl 2-carboxy-1H-indole-5-carboxylate.
Reduction: Methyl 2-hydroxymethyl-1H-indole-5-carboxylate.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-formyl-1H-indole-5-carboxylate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl indole-5-carboxylate: Lacks the formyl group at the second position.
2-formylindole: Lacks the carboxylate ester at the fifth position.
Indole-5-carboxylic acid: Lacks the methyl ester and formyl group.
Uniqueness
Methyl 2-formyl-1H-indole-5-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the indole ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-formyl-1H-indole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-6,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVQAIHYBTWVEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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